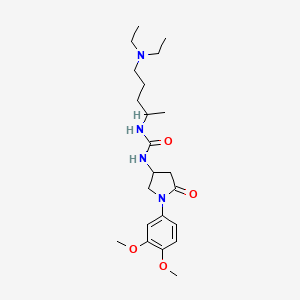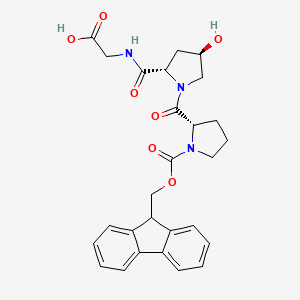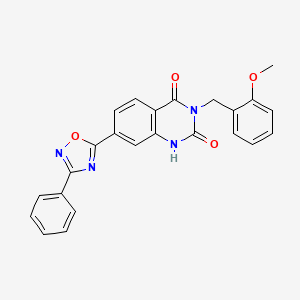![molecular formula C21H17N3O5S B2947520 Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate CAS No. 311327-58-9](/img/structure/B2947520.png)
Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate, also known as EDBT, is a synthetic compound. It has a molecular formula of C21H17N3O5S and a molecular weight of 423.441. This compound has gained significant attention in recent years due to its wide range of possible applications in various fields1.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, reactions of alkyl 4-aminobenzoates with maleic anhydride give the corresponding alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates2. However, the specific synthesis process for EDBT is not readily available in the search results.Molecular Structure Analysis
The molecular structure of EDBT is defined by its molecular formula, C21H17N3O5S1. However, the specific structural details such as bond lengths, angles, and conformation are not provided in the search results.
Chemical Reactions Analysis
The chemical reactions involving EDBT are not explicitly mentioned in the search results. However, similar compounds have been reported to undergo reactions with maleic anhydride2.Physical And Chemical Properties Analysis
The physical and chemical properties of EDBT are not explicitly mentioned in the search results. However, its molecular formula is C21H17N3O5S and its molecular weight is 423.441.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties
- Piperidine Substituted Benzothiazole Derivatives : A study by Shafi, Rajesh, and Senthilkumar (2021) explored the synthesis of piperidine substituted benzothiazole derivatives, including ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate. This study highlights the process of synthesizing these compounds and their potential antibacterial and antifungal activities. This demonstrates the compound's role in developing new pharmaceuticals with specific antimicrobial properties (Shafi, Rajesh, & Senthilkumar, 2021).
Design and Synthesis of Mycobacterium Tuberculosis Inhibitors
- Thiazole-Aminopiperidine Hybrid Analogues : Jeankumar et al. (2013) conducted a study on the design and synthesis of thiazole-aminopiperidine hybrid analogues. These compounds, including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, were evaluated for their activity against Mycobacterium tuberculosis. This research contributes to the development of new therapeutic agents against tuberculosis (Jeankumar et al., 2013).
Novel Compounds with Potential Biological Activities
- Synthesis of Benzothiazole Derivatives : Bhoi, Borad, Pithawala, and Patel (2016) focused on synthesizing new ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. Their work emphasizes the importance of creating new compounds, potentially with significant biological activities, using efficient and environmentally friendly methods (Bhoi et al., 2016).
Therapeutic Applications
- Antimycobacterial Activity : Lv et al. (2017) synthesized novel imidazo[1,2-a]pyridine-3-carboxamides with various linkers, including compounds structurally similar to Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate. These compounds showed considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Lv et al., 2017).
Safety And Hazards
Zukünftige Richtungen
A similar compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, was found to increase monoclonal antibody production3. Therefore, further structural optimization of similar compounds could lead to improved production and quality control of monoclonal antibodies3. This suggests that EDBT and similar compounds may have potential applications in the field of biotechnology and pharmaceuticals.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to the original sources or consult a specialist in the field.
Eigenschaften
IUPAC Name |
ethyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c1-2-29-20(28)13-6-7-15-16(11-13)30-21(22-15)23-19(27)12-4-3-5-14(10-12)24-17(25)8-9-18(24)26/h3-7,10-11H,2,8-9H2,1H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRSYVOJLHKBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one](/img/structure/B2947440.png)
![2-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2947442.png)




![(1R,2S,3R,4S)-3-Methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2947450.png)

![N-Methyl-1-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2947453.png)
![ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate](/img/structure/B2947454.png)
![(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2947455.png)

